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Compound of Interest

Compound Name: ON 108600

Cat. No.: B10833152 Get Quote

An in-depth analysis of the multi-kinase inhibitor ON 108600 reveals a promising therapeutic

window, positioning it as a compelling candidate for further oncological investigation. This guide

provides a comparative assessment of its therapeutic index against other kinase inhibitors

targeting similar pathways, supported by available preclinical and clinical data. The information

is intended for researchers, scientists, and drug development professionals.

ON 108600 is a novel multi-kinase inhibitor targeting Casein Kinase 2 (CK2), TRAF2- and

NCK-interacting kinase (TNIK), and Dual-specificity tyrosine phosphorylation-regulated kinase

1 (DYRK1).[1] Its mechanism of action involves the induction of cell cycle arrest and apoptosis

in cancer cells, with notable efficacy in models of triple-negative breast cancer (TNBC),

including chemotherapy-resistant and cancer stem cell populations. This targeted approach

suggests the potential for a favorable therapeutic index, a critical measure of a drug's safety, by

maximizing efficacy against cancer cells while minimizing toxicity to normal tissues.

Comparative Analysis of Therapeutic Index
The therapeutic index (TI) is a quantitative measure of a drug's safety, typically defined as the

ratio of the dose that produces toxicity in 50% of the population (TD50) or the lethal dose for

50% of the population (LD50) to the dose that produces a clinically desired or effective

response in 50% of the population (ED50). A higher therapeutic index indicates a wider margin

of safety.

While specific LD50 and ED50 values for ON 108600 are not publicly available, preclinical

studies have demonstrated its potent anti-tumor activity at well-tolerated doses. This guide
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compiles available data for ON 108600 and compares it with other inhibitors targeting CK2,

TNIK, and DYRK1.
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Drug Drug Class
Therapeutic
Target(s)

Available
Efficacy Data
(ED50)

Available
Toxicity Data
(LD50/TD50)

ON 108600
Multi-kinase

inhibitor

CK2, TNIK,

DYRK1

Effective in

TNBC xenograft

models

Data not publicly

available

CX-4945

(Silmitasertib)
CK2 inhibitor CK2, DYRK1A

Dose-dependent

tumor growth

inhibition in

various xenograft

models.[2]

Generally well-

tolerated in

Phase I/II clinical

trials.[3]

CIGB-300
Peptide-based

CK2 inhibitor
CK2

Demonstrated

anti-tumor effect

in preclinical

models and early

clinical trials for

cervical cancer.

[4]

Found to be safe

and well-

tolerated in

Phase I/II clinical

trials.[5]

Rentosertib

(INS018_055)
TNIK inhibitor TNIK

Showed potential

anti-fibrotic and

anti-inflammatory

effects in a

Phase IIa trial for

idiopathic

pulmonary

fibrosis.[6][7]

Manageable

safety and

tolerability profile

in clinical trials.

[6][8]

Mebendazole

Anthelmintic,

repurposed as

TNIK inhibitor

TNIK, Tubulin

Effective in

various cancer

xenograft models

at doses of 25-50

mg/kg.[9][10][11]

Oral LD50 in

mice: 620 mg/kg;

Oral LD50 in

rats: 714 mg/kg.

[1][12][13]

NCB-0846 TNIK inhibitor TNIK Suppressed

tumor growth in

colorectal cancer

Preclinical

toxicology data

suggests
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xenograft

models.[14]

potential

hepatotoxicity.

[15][16]

Experimental Protocols
The determination of a drug's therapeutic index relies on rigorous preclinical testing. Below are

generalized methodologies for key experiments cited in this guide.

Determination of ED50 in Xenograft Models
The effective dose 50 (ED50) is typically determined using animal models, most commonly

immunodeficient mice bearing human tumor xenografts.

Workflow for ED50 Determination in Xenograft Models
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Caption: Workflow for determining the effective dose 50 (ED50) in a xenograft mouse model.
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Protocol:

Cell Culture and Implantation: Human cancer cell lines are cultured in vitro and then

implanted, typically subcutaneously, into immunocompromised mice.

Tumor Growth and Randomization: Once tumors reach a predetermined size, mice are

randomized into various treatment groups, including a vehicle control group and several

dose-level groups for the test compound.

Drug Administration: The drug is administered according to a specified schedule and route

(e.g., oral gavage, intraperitoneal injection).

Monitoring: Tumor volume and the body weight of the mice are measured regularly

throughout the study.

Data Analysis: At the end of the study, the percentage of tumor growth inhibition for each

dose group is calculated relative to the control group. This data is used to generate a dose-

response curve, from which the ED50 (the dose that causes 50% tumor growth inhibition) is

determined.

Determination of LD50 (Acute Toxicity)
The lethal dose 50 (LD50) is a measure of the acute toxicity of a substance. It is determined by

administering the substance to a group of animals and observing the mortality rate over a

specified period.

Workflow for LD50 Determination
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Caption: General workflow for the determination of the lethal dose 50 (LD50).

Protocol:

Animal Selection and Grouping: Healthy, young adult animals of a specific species and strain

(e.g., mice or rats) are divided into several groups.
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Dose Administration: Each group is administered a different dose of the test substance,

typically via the intended clinical route of administration (e.g., oral). A control group receives

the vehicle.

Observation: The animals are observed for a set period (e.g., 14 days) for signs of toxicity

and mortality.

Data Analysis: The number of deaths in each dose group is recorded, and statistical methods

(such as probit analysis) are used to calculate the LD50 value.

Signaling Pathways and Mechanism of Action
ON 108600 exerts its anti-cancer effects by inhibiting key kinases involved in cell proliferation,

survival, and stress response pathways.

Simplified Signaling Pathway of ON 108600 Targets
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Caption: Simplified signaling pathways affected by the inhibition of ON 108600 targets.
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The inhibition of CK2 by ON 108600 can disrupt the PI3K/Akt signaling pathway, which is

crucial for cell survival. TNIK is a key component of the Wnt/β-catenin signaling pathway, which

is often dysregulated in cancer and is important for cancer stem cell maintenance. DYRK1

kinases are involved in the regulation of the cell cycle and other cellular processes. By

simultaneously targeting these kinases, ON 108600 can induce a multi-pronged attack on

cancer cells, leading to apoptosis and cell cycle arrest.

In conclusion, while a definitive therapeutic index for ON 108600 awaits the public release of

comprehensive preclinical toxicology and efficacy data, the available information suggests a

promising safety and efficacy profile. Its multi-targeted approach offers the potential for

significant anti-tumor activity at doses that are well-tolerated in preclinical models. Further

studies are warranted to fully elucidate its therapeutic window and clinical potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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